molecular formula C9H9NO4 B1293696 Methyl 4-methyl-3-nitrobenzoate CAS No. 7356-11-8

Methyl 4-methyl-3-nitrobenzoate

Cat. No.: B1293696
CAS No.: 7356-11-8
M. Wt: 195.17 g/mol
InChI Key: YFPBHPCMYFCRKS-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-nitrobenzoate, also known as 4-methyl-3-nitrobenzoic acid methyl ester, is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a nitro group and a methyl group. This compound is commonly used in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-methyl-3-nitrobenzoate can be synthesized through the nitration of methyl 4-methylbenzoate. The nitration process involves the reaction of methyl 4-methylbenzoate with a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production to achieve the desired product quality.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form methyl 4-methyl-3-aminobenzoate. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, the nitro group can be replaced with a halogen using halogenating agents.

    Hydrolysis: The ester group in this compound can be hydrolyzed to form 4-methyl-3-nitrobenzoic acid and methanol. This reaction typically requires acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Halogenating agents such as chlorine or bromine.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Reduction: Methyl 4-methyl-3-aminobenzoate.

    Substitution: Halogenated derivatives of this compound.

    Hydrolysis: 4-methyl-3-nitrobenzoic acid and methanol.

Scientific Research Applications

Pharmaceutical Intermediate

Methyl 4-methyl-3-nitrobenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its stability and solubility in methanol make it suitable for use in reactions that require precise control over reaction conditions. For instance, it is utilized in the synthesis of anti-cancer agents and other therapeutic drugs due to its ability to modify biological activity through structural modifications .

Anticancer Research

Recent studies have highlighted the potential of derivatives of this compound in cancer treatment. Specifically, research involving 4-methyl-3-nitrobenzoic acid has shown its efficacy in inhibiting the migration of non-small cell lung cancer cells. This compound significantly impairs EGF-induced chemotaxis and cell adhesion, suggesting its potential as a novel antimetastatic drug .

Case Study : In a high-throughput screening of compounds for their ability to inhibit cancer cell migration, 4-methyl-3-nitrobenzoic acid was identified as a potent inhibitor across multiple tumor cell lines, indicating a promising avenue for further drug development .

Organic Synthesis

The compound is also employed in organic synthesis as a reagent for various chemical reactions. It can be used in nitration processes to produce other nitro-substituted aromatic compounds. The regioselectivity exhibited during these reactions allows for targeted synthesis, which is crucial in developing new materials and chemicals .

Data Table: Applications Overview

Application AreaDescriptionKey Findings/Notes
Pharmaceutical SynthesisIntermediate for drug developmentEssential for creating active pharmaceutical ingredients
Anticancer ResearchInhibitor of cancer cell migrationShows promise as an antimetastatic agent
Organic SynthesisReagent in nitration and other organic reactionsEnables targeted synthesis of nitro-substituted compounds

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-nitrobenzoate is primarily related to its chemical reactivity. The nitro group is an electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various substitution reactions. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. These reactions are fundamental in organic synthesis and are utilized to modify the compound for specific applications.

Comparison with Similar Compounds

Methyl 4-methyl-3-nitrobenzoate can be compared with other nitrobenzoate derivatives, such as:

  • Methyl 3-nitrobenzoate
  • Methyl 4-nitrobenzoate
  • Methyl 3,5-dinitrobenzoate
  • Methyl 2-methyl-3-nitrobenzoate

Uniqueness: The presence of both a methyl group and a nitro group on the aromatic ring of this compound provides unique reactivity patterns compared to other nitrobenzoate derivatives. The methyl group can influence the electronic properties of the aromatic ring, affecting the compound’s reactivity in substitution and reduction reactions. This makes this compound a valuable intermediate in the synthesis of complex organic molecules.

Biological Activity

Methyl 4-methyl-3-nitrobenzoate (CAS Number: 7356-11-8) is an organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₉N0₄ and is characterized by a methyl group and a nitro group attached to a benzoate structure. The presence of these functional groups contributes to its unique chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the nitration of methyl 4-methylbenzoate. This reaction can be achieved using a mixture of concentrated nitric and sulfuric acids, leading to the introduction of the nitro group at the meta position relative to the ester functionality. The reaction can be summarized as follows:

Methyl 4 methylbenzoateHNO3/H2SO4Methyl 4 methyl 3 nitrobenzoate\text{Methyl 4 methylbenzoate}\xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4}\text{Methyl 4 methyl 3 nitrobenzoate}

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In one significant study, this compound was found to inhibit the migration of non-small cell lung cancer (NSCLC) cells. The mechanism involves the disruption of epithelial growth factor (EGF)-induced chemotaxis and chemokinesis, primarily through the impairment of cofilin phosphorylation and actin polymerization pathways .

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AnticancerInhibits EGF-induced chemotaxis in NSCLC cells
AntimicrobialPotential interactions with microbial enzymes leading to inhibition
CytotoxicityInduces apoptosis in various cancer cell lines

Antimicrobial Activity

This compound exhibits antimicrobial properties, likely due to its ability to interact with cellular membranes and enzymes in microbial cells. The nitro group can be reduced within biological systems, forming reactive intermediates that may disrupt microbial metabolism .

Toxicity and Safety Profile

While this compound shows promising biological activity, its safety profile must be considered. Studies indicate that it may act as an irritant, necessitating caution during handling and application in therapeutic contexts.

Case Studies

  • Non-Small Cell Lung Cancer Study : A study demonstrated that treatment with this compound significantly reduced cell migration in NSCLC models, suggesting its potential as an antimetastatic agent .
  • Antimicrobial Efficacy : Research has shown that derivatives of this compound exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of potential applications in infectious disease management .

Q & A

Basic Questions

Q. Q1. What are the established synthetic routes for Methyl 4-methyl-3-nitrobenzoate, and how do reaction conditions influence yield?

Answer: this compound is typically synthesized via esterification of 4-methyl-3-nitrobenzoic acid. A common method involves refluxing the acid with methanol in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst . Key parameters affecting yield include:

  • Reaction time : Prolonged reflux (4–5 hours) ensures complete conversion.
  • Catalyst loading : Excess H₂SO₄ may lead to side reactions (e.g., sulfonation).
  • Workup : Extraction with ethyl acetate (EtOAc) and washing with saturated NaHCO₃ improve purity.

Alternative routes include nitration of methyl 4-methylbenzoate using HNO₃/H₂SO₄, but regioselectivity must be controlled to avoid para-substitution .

Q. Q2. How is this compound characterized, and what analytical techniques are critical for validation?

Answer: Key characterization methods include:

  • ¹H/¹³C NMR : Assign peaks based on aromatic substitution patterns (e.g., nitro and methyl groups at C3 and C4, respectively) .
  • FT-IR : Confirm ester (C=O stretch at ~1720 cm⁻¹) and nitro (asymmetric stretch at ~1530 cm⁻¹) functionalities .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 196.17 (calculated for C₉H₉NO₄) .
  • Melting Point : Reported range 85–87°C (deviations suggest impurities) .

Advanced Research Questions

Q. Q3. How is this compound employed as an internal standard in reaction quantification?

Answer: Due to its stability and distinct NMR signals, this compound is used as an internal standard for:

  • Crude Reaction Yields : Integrate its aromatic proton signals (e.g., δ 8.3–8.5 ppm) against product peaks in ¹H NMR .
  • Diastereomeric Ratio (dr) Analysis : Resolve overlapping signals by spiking reactions with a known quantity of the standard .

Methodological Note : Ensure the standard does not co-elute with reaction components in HPLC/GC analyses.

Q. Q4. What role does this compound play in organocatalytic enantioselective reactions?

Answer: It serves as a precursor or intermediate in asymmetric synthesis:

  • Building Block : The nitro group directs electrophilic substitution in palladium-catalyzed cross-couplings .
  • Chiral Auxiliary : Derivatives participate in [10+2] cycloadditions for constructing polycyclic frameworks under organocatalytic conditions .

Critical Consideration : Steric hindrance from the methyl group may influence enantioselectivity. Computational modeling (DFT) is recommended to predict transition states .

Q. Q5. How can hydrogen-bonding patterns in this compound crystals inform supramolecular design?

Answer: X-ray crystallography reveals:

  • Graph Set Analysis : Nitro and ester groups form R₂²(8) motifs, stabilizing layered packing .
  • Intermolecular Interactions : Methyl groups disrupt π-stacking, favoring C–H···O hydrogen bonds .

Implications : These motifs guide co-crystal engineering for tuning solubility or mechanical properties in pharmaceuticals.

Q. Q6. What challenges arise in refining the crystal structure of this compound using SHELX software?

Answer:

  • Data Quality : High-resolution (>1.0 Å) data is critical for resolving methyl/nitro disorder .
  • Twinned Crystals : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .
  • Hydrogen Atom Placement : ADPs for methyl hydrogens require TLS refinement to avoid overfitting .

Pro Tip : Validate refinement with R₁/wR₂ convergence (<5% discrepancy) and check for residual electron density peaks .

Q. Q7. How do substituent effects on the benzene ring influence the reactivity of this compound in nucleophilic aromatic substitution?

Answer: The electron-withdrawing nitro group at C3 activates the ring for nucleophilic attack at C2 or C6, while the methyl group at C4 sterically hinders para positions.

  • Kinetic Studies : Second-order rate constants (k₂) increase with stronger nucleophiles (e.g., amines vs. alkoxides) .
  • DFT Calculations : LUMO localization at C2/C6 confirms regioselectivity .

Experimental Design : Monitor reaction progress via in-situ IR or LC-MS to track intermediate formation.

Properties

IUPAC Name

methyl 4-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO4/c1-6-3-4-7(9(11)14-2)5-8(6)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPBHPCMYFCRKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3064641
Record name Benzoic acid, 4-methyl-3-nitro-, methyl ester
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Molecular Weight

195.17 g/mol
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CAS No.

7356-11-8
Record name Benzoic acid, 4-methyl-3-nitro-, methyl ester
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Record name Methyl 4-methyl-3-nitrobenzoate
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Record name Benzoic acid, 4-methyl-3-nitro-, methyl ester
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Record name Benzoic acid, 4-methyl-3-nitro-, methyl ester
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Record name Methyl 3-nitro-p-toluate
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Record name METHYL 4-METHYL-3-NITROBENZOATE
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Synthesis routes and methods I

Procedure details

Approximately 18.1 g of 4-methyl-3-nitrobenzoic acid was added to approximately 50 ml of methanol. Approximately 2 ml of concentrated sulfuric acid was added to this solution. The resulting solution was heated to reflux temperature and stirred at this temperature for 16 hours. The solution was cooled and approximately 300 ml of water was added. The resulting composition was extracted with 200 ml of ether. The ether phase was saved and the aqueous phase was discarded. The ether phase was then sequentially washed with 100 ml of water, followed by 100 ml of 10% aqueous sodium carbonate. The ether phase was dried over magnesium sulfate, filtered, and concentrated using a rotary evaporator and a water aspirator vacuum to yield 17.3 g of 4-methoxycarbonyl-2-nitrotoluene as a viscous oil.
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-Methyl-3-nitrobenzoic acid (25.4 g) in methanol (300 mL) was slowly added concentrated sulfuric acid (2 mL), and then the reaction mixture was heated at reflux for 16 hours. The reaction mixture was concentrated under reduced pressure, and then the reaction mixture was neutralized with a saturated aqueous solution of sodium hydrogen carbonate, and extracted with ethyl acetate. The obtained organic layer was dried over anhydrous sodium sulfate, filtered, and the filtrate was concentrated under reduced pressure to give the titled compound (26.9 g) as a pale yellow solid.
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 4-methyl-3-nitrobenzoic acid (27.95 g, 154 mmol) in MeOH (550 mL) was treated with concentrated H2SO4 (10 mL, 188 mmol) and heated to reflux for 17 hours. The reaction was cooled and concentrated under reduced pressure. EtOAc (300 mL) and brine (400 mL) were added and the solution cooled to 0° C. 10N NaOH solution (40 mL) was slowly added until the acid content was neutralized and the solution basic. The organic phase was separated and the aqueous was then extracted with EtOAc (2×400 mL), and the combined organic phases dried (MgSO4), filtered, and concentrated under reduced pressure to give 4—Methyl-3-nitrobenzoic acid methyl ester as a white solid (29.37 g, 98%).
Quantity
27.95 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
550 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Methyl 4-methyl-3-nitrobenzoate
Methyl 4-methyl-3-nitrobenzoate
Methyl 4-methyl-3-nitrobenzoate
Methyl 4-methyl-3-nitrobenzoate
Methyl 4-methyl-3-nitrobenzoate
Methyl 4-methyl-3-nitrobenzoate

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